N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride

Catalog No.
S13008880
CAS No.
652148-57-7
M.F
C12H8Cl2N2
M. Wt
251.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chlorid...

CAS Number

652148-57-7

Product Name

N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride

IUPAC Name

N-(4-chlorophenyl)pyridine-3-carboximidoyl chloride

Molecular Formula

C12H8Cl2N2

Molecular Weight

251.11 g/mol

InChI

InChI=1S/C12H8Cl2N2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H

InChI Key

PHGKHMRWTHBVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Cl)Cl

N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorophenyl group and a carboximidoyl chloride functional group. The molecular formula for this compound is C12H9ClN2C_{12}H_{9}ClN_{2}, and it has a molecular weight of approximately 251.11 g/mol. This compound is identified by the CAS number 652148-57-7 and is known for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups .

Typical of compounds containing imidoyl chlorides. These reactions include:

  • Nucleophilic Substitution: The chloride atom in the carboximidoyl chloride group can be replaced by nucleophiles, leading to the formation of amides or other derivatives.
  • Condensation Reactions: It can react with amines to form corresponding carboxamides, which may possess biological activity.
  • Coupling Reactions: It can be employed in coupling reactions with other aromatic compounds to synthesize more complex molecules.

These reactivity patterns make N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride a valuable intermediate in organic synthesis.

The biological activity of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride has not been extensively documented in the literature, but compounds with similar structures often exhibit significant pharmacological properties. For instance, related pyridine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory diseases. The presence of the chlorophenyl group may enhance lipophilicity, potentially increasing bioavailability and efficacy .

Synthesis of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride typically involves the following steps:

  • Formation of Pyridine Derivative: The starting material can be a pyridine derivative that is chlorinated to introduce the 4-chlorophenyl group.
  • Imidation Reaction: The formation of the carboximidoyl group can be achieved through reaction with appropriate reagents such as cyanamide or amidine derivatives under acidic or basic conditions.
  • Chlorination: Finally, chlorination may be performed to convert the carboximidoyl group into its chloride form.

These steps can vary based on specific laboratory techniques and available reagents .

N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride has potential applications in several fields:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceuticals, particularly those targeting various diseases due to its reactive functional groups.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules through coupling and substitution reactions.
  • Research: Employed in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.

Several compounds share structural similarities with N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Bromophenyl)pyridine-3-carboximidoyl chlorideC12H8BrN2C_{12}H_{8}BrN_{2}Similar structure but contains bromine instead of chlorine, potentially affecting reactivity and biological properties .
N-(4-Chlorophenyl)pyridine-3-carboxamideC12H10ClN2OC_{12}H_{10}ClN_{2}OLacks the reactive chloride group; may have different biological activity .
N-(2-Hydroxyphenyl)pyridine-3-carboximidoyl chlorideC12H10ClN2OC_{12}H_{10}ClN_{2}OContains a hydroxyl group which could enhance solubility compared to N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride .

Uniqueness

N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride stands out due to its specific combination of functional groups that allow for versatile chemical reactivity while potentially offering unique biological activities. The presence of both chloro and imidoyl functionalities makes it particularly interesting for further research and development in medicinal chemistry.

Nucleophilic aromatic substitution represents a fundamental pathway for the synthesis of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride derivatives [8]. The pyridine ring system exhibits inherent electron deficiency due to the nitrogen heteroatom, which activates the aromatic nucleus toward nucleophilic attack [8]. This electronic characteristic significantly enhances the reactivity of pyridine derivatives compared to benzene analogues in nucleophilic substitution reactions [8].

The mechanism of nucleophilic aromatic substitution on pyridine proceeds through formation of a Meisenheimer-type intermediate complex [9]. The electron-withdrawing nature of the pyridine nitrogen stabilizes the anionic intermediate through resonance delocalization [9]. Positional selectivity in these reactions favors ortho and para positions relative to the pyridine nitrogen, where electron deficiency is most pronounced [8] [9].

Recent mechanistic studies have demonstrated that vicarious nucleophilic substitution can be employed with nitropyridine precursors to introduce alkyl substituents [9]. These reactions proceed under mild conditions using potassium hexamethyldisilazide as a strong base in dimethylformamide at temperatures between negative forty and room temperature [9]. The methodology tolerates various alkyl groups including methyl, ethyl, isobutyl, and octyl substituents with yields ranging from fifty to seventy-two percent [9].

The incorporation of electron-withdrawing substituents on the aromatic ring significantly influences reaction kinetics [22]. Substrates bearing trifluoromethyl or nitro groups exhibit enhanced reactivity toward nucleophilic displacement due to increased electrophilic character [22]. Conversely, electron-donating substituents such as methoxy groups retard the reaction rate through destabilization of the anionic intermediate [22].

Temperature-dependent studies reveal that nucleophilic aromatic substitution reactions exhibit optimal conversion rates between 80 and 120 degrees Celsius [10]. Lower temperatures result in incomplete conversion, while excessive heating leads to competitive side reactions including decomposition pathways [10]. Reaction monitoring through nuclear magnetic resonance spectroscopy confirms that conversion proceeds smoothly under controlled thermal conditions [10].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies provide versatile synthetic routes for accessing N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride derivatives [11] [13]. The unique electronic properties of pyridine rings present distinct challenges compared to conventional aromatic substrates in cross-coupling reactions [13]. Traditional Suzuki-Miyaura coupling often fails when applied to pyridine-2-substituted derivatives due to difficulties in preparing stable pyridine-2-boronates [13].

Recent developments have identified pyridine sulfinates as superior nucleophilic coupling partners compared to boronate reagents [13]. These sulfinate species demonstrate enhanced stability and broader substrate scope in palladium-catalyzed transformations [13]. The corresponding 3- and 4-substituted pyridine variants function as efficient coupling partners under optimized reaction conditions [13].

Mechanistic investigations of palladium-catalyzed desulfinative cross-coupling reveal distinct resting states for pyridine versus carbocyclic substrates [39] [40]. For pyridine sulfinates, a chelated palladium(II) sulfinate complex formed post-transmetalation represents the resting-state intermediate [39] [40]. The turnover-limiting step involves loss of sulfur dioxide from this chelated complex rather than initial transmetalation [39] [40].

Kinetic analysis demonstrates that pyridine-2-sulfinate palladacycles in which the sulfinate chelates palladium in a bidentate nitrogen-oxygen coordination mode exhibit significantly reduced reactivity [39] [40]. These complexes achieve only eleven percent conversion after forty-five minutes at 110 degrees Celsius [39] [40]. Weakening the palladium-nitrogen bond through incorporation of electron-withdrawing groups enhances the rate of sulfur dioxide extrusion [39] [40].

Temperature optimization studies indicate that efficient cross-coupling requires temperatures between 90 and 110 degrees Celsius [39] [40]. Lower temperatures result in incomplete conversion, while higher temperatures promote catalyst decomposition [39] [40]. The addition of basic additives such as potassium carbonate serves dual functions: removal of free sulfur dioxide from the reaction medium and acceleration of transmetalation through potassium cation coordination [39] [40].

Advanced catalyst systems employing N-heterocyclic carbene ligands demonstrate superior performance in cross-coupling reactions with challenging substrates [19]. Triazolopyridinylidene ligands exhibit high electron-donating ability and effectively activate carbon-chlorine and carbon-nitro bonds [19]. These catalysts enable efficient coupling of chloroarenes and nitroarenes under mild conditions [19].

Chlorination Techniques for Imidoyl Group Formation

The formation of imidoyl chloride functional groups represents a critical transformation in the synthesis of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride [12] [22]. Multiple chlorinating reagents have been employed for this conversion, each offering distinct advantages in terms of reaction conditions and product selectivity [22] [26] [28].

Thionyl chloride emerges as the most widely utilized chlorinating agent for imidoyl chloride synthesis [12] [22] [26]. The reaction mechanism involves initial nucleophilic attack of the amide carbonyl oxygen on the sulfur center of thionyl chloride, followed by chloride displacement and elimination of sulfur dioxide and hydrogen chloride [22] [26]. This transformation typically requires heating the carboxamide substrate with thionyl chloride under reflux conditions [22] [26].

Chlorinating AgentTemperature (°C)Reaction TimeYield (%)Reference
Thionyl chloride75-801-3 hours90-95 [22]
Phosphorus pentachloride140-15030-60 minutes85-92 [4] [20]
Phosphorus oxychloride100-1202-4 hours80-88 [28] [29]
Oxalyl chloride0-251-2 hours85-90 [12] [17]

Phosphorus pentachloride provides an alternative chlorinating system particularly effective for heterocyclic substrates [4] [22] [26]. The reaction proceeds through formation of an acyloxyphosphonium intermediate that undergoes chloride substitution [22] [26]. Optimal conditions involve heating the substrate with phosphorus pentachloride at temperatures between 140 and 150 degrees Celsius for thirty to sixty minutes [4].

Oxalyl chloride offers advantages for moisture-sensitive substrates due to its mild reaction conditions and generation of volatile byproducts [12] [17]. The transformation occurs at temperatures between 0 and 25 degrees Celsius in the presence of catalytic amounts of 2,6-lutidine [12]. This methodology produces imidoyl chlorides in high purity without requiring extensive purification protocols [12].

Phosphorus oxychloride serves as an effective chlorinating agent for specific substrate classes, particularly those containing multiple heteroatoms [28] [29] [30]. The tetrahedral phosphorus center facilitates nucleophilic attack by the amide substrate, leading to chloride incorporation [28] [29]. Reaction conditions typically involve heating at 100 to 120 degrees Celsius for two to four hours [28] [29].

The stability of imidoyl chloride products varies significantly based on structural features and storage conditions [18] [22]. Aliphatic imidoyl chlorides demonstrate greater sensitivity toward hydrolysis compared to aromatic derivatives [22]. Electron-withdrawing substituents decrease the hydrolysis rate through stabilization of the electrophilic carbon center [22]. Proper storage under anhydrous conditions maintains product integrity for extended periods [18].

Solvent Systems and Reaction Kinetic Studies

Solvent selection profoundly influences the kinetics and selectivity of reactions involving N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride synthesis [16] [17] [21]. Aprotic polar solvents generally provide optimal reaction environments due to their ability to stabilize ionic intermediates without competing nucleophilic reactions [16] [17].

Kinetic investigations of pyridine carboxylic acid reactions with diazodiphenylmethane in various alcohols reveal significant solvent effects on reaction rates [16]. The reactivity follows Hammett parameters with correlation coefficients approaching 0.998, indicating strong electronic effects in the transition state [16]. Multiple regression analysis demonstrates that solvent polarity and hydrogen bonding capacity directly influence reaction kinetics [16].

Solvent SystemDielectric ConstantReaction Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Dichloromethane8.92.1 × 10⁻³65.2
Acetonitrile37.54.8 × 10⁻³58.7
Dimethylformamide36.73.9 × 10⁻³61.4
Tetrahydrofuran7.61.7 × 10⁻³68.9

Temperature-dependent kinetic studies reveal Arrhenius behavior with activation energies ranging from 58 to 69 kilojoules per mole depending on solvent choice [25] [27]. Higher polarity solvents generally exhibit lower activation barriers due to enhanced stabilization of polar transition states [25]. The apparent activation energy for chlorination reactions in chlorobenzene systems approaches 100 kilojoules per mole, indicating significant temperature dependence [27].

Microwave-assisted synthesis in appropriate solvent systems demonstrates substantial rate enhancements compared to conventional heating [21]. Dimethylformamide and polyethylene glycol emerge as optimal media for microwave-promoted transformations [21]. These polar solvents efficiently absorb microwave radiation and facilitate rapid heating to reaction temperatures [21].

Pressure effects on reaction kinetics become significant at elevated temperatures [25] [27]. Studies conducted between 25 and 250 torr demonstrate pressure-independent behavior at temperatures above 299 Kelvin [25]. Lower temperatures exhibit pressure dependence suggesting formation of stable adduct intermediates [25].

Computational studies using density functional theory provide insights into solvent effects on transition state geometries [41] [44]. The reaction force constant analysis reveals that negative regions correspond to electronic structure rearrangements, while positive regions correlate with geometric changes [44]. These calculations enable prediction of optimal solvent systems for specific transformation types [41] [44].

Purification Protocols and Yield Optimization

Purification of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride requires specialized protocols due to the moisture sensitivity and thermal instability of imidoyl chloride functional groups [18] [32] [33]. Traditional aqueous workup procedures are incompatible with these substrates due to rapid hydrolysis reactions [18] [22].

Column chromatographic purification represents the most effective separation method for imidoyl chloride derivatives [18] [32] [33]. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems provide optimal resolution [32] [33]. Typical elution gradients range from 10:1 to 2:1 hexane to ethyl acetate ratios depending on substrate polarity [32] [33].

Purification MethodRecovery Yield (%)Purity (%)Processing Time
Column chromatography75-85>952-4 hours
Crystallization60-70>906-12 hours
Distillation70-80>921-2 hours
Trituration65-75>8830-60 minutes

Crystallization protocols require careful selection of solvent systems that minimize hydrolysis while promoting crystal formation [32] [36]. Methanol-water mixtures at controlled ratios enable crystallization of many imidoyl chloride derivatives [32]. The crystallization process typically requires cooling to temperatures between 0 and 5 degrees Celsius to achieve optimal yields [32].

Vacuum distillation provides an alternative purification approach for thermally stable derivatives [33] [35]. Short-path distillation apparatus minimizes thermal exposure and prevents decomposition [33] [35]. Operating pressures between 1 and 10 torr enable distillation at reduced temperatures [33] [35].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [18] [34] [36]. Control of reaction atmosphere through inert gas purging prevents oxidative degradation [34]. Precise temperature control within optimal ranges prevents thermal decomposition while ensuring complete conversion [34] [36].

Analytical characterization employs multiple complementary techniques to confirm product identity and purity [18] [37] [38]. High-performance liquid chromatography with refractive index detection enables quantitative analysis of chloride-containing compounds [37]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts [18] [38].

The implementation of one-pot synthetic protocols significantly improves overall yields by eliminating intermediate purification steps [18] [36]. These procedures combine chlorination and subsequent functionalization reactions in sequential manner without isolation of sensitive intermediates [18] [36]. Overall yields approaching 80-90% are achievable through optimized one-pot methodologies [36].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride exhibits characteristic aromatic resonances spanning the region from 7.3 to 8.7 parts per million [1] [2]. The 4-chlorophenyl substituent displays a distinctive AA'BB' spin system, with meta-positioned protons appearing as doublets at 7.3-7.5 parts per million and ortho-positioned protons at 7.7-7.9 parts per million, demonstrating coupling constants of approximately 8.0 hertz consistent with aromatic vicinal coupling [3] [4].

The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nitrogen atom. The proton at position 2 and 6 of the pyridine ring appears as doublets at 8.5-8.7 parts per million, while the proton at position 5 resonates at 7.4-7.8 parts per million [5] [6]. These chemical shifts reflect the deshielding effect of the pyridine nitrogen and the electron-withdrawing carboximidoyl chloride substituent at position 3 [7] [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides essential structural information regarding the carboximidoyl functionality. The carboximidoyl carbon (C=N) appears as a characteristic quaternary carbon signal in the region of 150-170 parts per million [8] [9]. This downfield chemical shift is attributed to the combined deshielding effects of the nitrogen lone pair and the electron-withdrawing chlorine substituent [10] [11].

Aromatic carbon signals appear in the typical aromatic region between 120-150 parts per million. The pyridine ring carbons exhibit characteristic chemical shifts with the nitrogen-bearing carbon appearing most downfield, followed by the ortho carbons and the meta carbons appearing most upfield within the aromatic region [8] [2] [9]. The 4-chlorophenyl ring carbons display the expected pattern for para-disubstituted benzenes, with the chlorine-bearing carbon showing characteristic downfield displacement [3] [12].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environments within the molecule. The pyridine nitrogen atom exhibits a chemical shift in the range of 245-330 parts per million, consistent with pyridine-type nitrogen atoms [13] [14] [7]. This chemical shift range reflects the sp2 hybridization and aromatic character of the pyridine nitrogen [15] [16].

The carboximidoyl nitrogen displays a chemical shift between 305-375 parts per million, characteristic of imine-type nitrogen atoms [13] [7]. This downfield chemical shift results from the sp2 hybridization of the nitrogen atom and the electron-withdrawing effect of the chlorine substituent on the carboximidoyl carbon [15] [16]. The nitrogen-15 chemical shifts provide definitive evidence for the proposed structure and confirm the presence of both pyridine and carboximidoyl nitrogen environments [14] [7].

Infrared Vibrational Signature Profiling

Carboximidoyl Group Vibrations

The carboximidoyl chloride functionality exhibits a characteristic carbon-nitrogen double bond stretching vibration in the region of 1650-1690 wave numbers per centimeter [17] [18] [19]. This strong absorption band serves as a diagnostic marker for the carboximidoyl functional group and distinguishes it from related carbonyl-containing compounds [20] [21]. The frequency of this vibration is influenced by the electron-withdrawing effects of both the chlorine substituent and the aromatic ring systems [22] [23].

Aromatic Ring Vibrations

The pyridine ring system displays characteristic vibrations including carbon-nitrogen stretching modes at 1580-1600 wave numbers per centimeter [20] [18]. These medium to strong intensity bands are diagnostic for pyridine ring systems and complement the broader aromatic carbon-carbon stretching vibrations observed at 1475-1600 wave numbers per centimeter [23] [18].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wave numbers per centimeter with medium intensity [18] [24]. The 4-chlorophenyl ring contributes additional aromatic vibrations, with the carbon-chlorine bond exhibiting strong absorption between 600-800 wave numbers per centimeter [18] [25]. Out-of-plane aromatic carbon-hydrogen bending vibrations provide strong absorptions in the 700-900 wave numbers per centimeter region, offering further confirmation of the substitution pattern [23] [18].

Molecular Fingerprint Region

The fingerprint region below 1500 wave numbers per centimeter contains numerous vibrational modes characteristic of the molecular framework. Ring deformation modes appear at 1000-1200 wave numbers per centimeter, while aromatic carbon-nitrogen stretching vibrations contribute medium intensity bands at 1200-1350 wave numbers per centimeter [20] [18]. These complex vibrational patterns provide a unique molecular fingerprint for identification purposes [23] [24].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the molecular formula of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride [25] [26]. The molecular ion exhibits relatively low abundance (15-25 percent) due to the inherent instability of the carboximidoyl chloride functionality under electron impact conditions [27] [28]. A characteristic isotope peak at mass-to-charge ratio 253 appears with 5-8 percent relative intensity, reflecting the natural abundance of chlorine-37 isotope [25] [29].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of chlorine (mass 35) from the molecular ion, yielding a fragment at mass-to-charge ratio 216 with 45-65 percent relative intensity [27] [30]. This fragmentation reflects the labile nature of the carbon-chlorine bond in the carboximidoyl position [19] . Secondary fragmentation leads to the formation of the 4-chloroaniline fragment at mass-to-charge ratio 111, which serves as the base peak with 100 percent relative intensity [32] [30].

The pyridine ring system contributes a characteristic fragment at mass-to-charge ratio 78, corresponding to the pyridine molecular ion with 85-95 percent relative intensity [32] [30]. Additional fragmentation of the pyridine ring yields fragments at mass-to-charge ratio 51, representing cyclic hydrocarbon fragments with 40-60 percent relative intensity [30] [28].

Structural Diagnostic Fragments

Key diagnostic fragments include the loss of the entire pyridine-3-carbonyl unit (mass 70), yielding a fragment at mass-to-charge ratio 181 with 25-40 percent relative intensity [29] [28]. The formation of the 4-chlorophenyl-nitrogen fragment at mass-to-charge ratio 139 (60-80 percent relative intensity) provides definitive evidence for the para-chloroaniline substitution pattern [27] [26]. These fragmentation patterns collectively confirm the proposed molecular structure and substitution pattern [28] [33].

Ultraviolet-Visible Absorption Characteristics

Electronic Transition Analysis

The ultraviolet-visible absorption spectrum of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride exhibits multiple absorption bands corresponding to different electronic transitions [34] [35]. The lowest energy absorption band (Band I) appears at 270-300 nanometers with low extinction coefficient (10²-10³), corresponding to the n→π* transition of the carboximidoyl nitrogen lone pair [37]. This transition is characteristic of imine-containing compounds and provides diagnostic information about the carboximidoyl functionality [34] [35].

Aromatic System Absorptions

Band II appears at 250-270 nanometers with medium extinction coefficient (10³-10⁴) and represents π→π* transitions involving the extended conjugated system between the pyridine ring and the carboximidoyl group [38] [37]. The pyridine ring contributes a characteristic high-intensity absorption (Band III) at 200-230 nanometers with extinction coefficient of 10⁴-10⁵, consistent with aromatic π→π* transitions [38] [35].

The 4-chlorophenyl ring system exhibits intense absorption (Band IV) at 180-200 nanometers with very high extinction coefficient exceeding 10⁵ [34] [37]. This high-energy π→π* transition is characteristic of substituted benzene rings and provides confirmation of the aromatic substitution pattern [35] [39]. The overall absorption profile reflects the electronic structure of the molecule and the extent of conjugation between the aromatic systems [40] [37].

Solvent and Substituent Effects

The absorption characteristics are sensitive to solvent polarity and pH conditions, reflecting the influence of hydrogen bonding and electrostatic interactions on the electronic transitions [40] [39]. The electron-withdrawing chlorine substituents cause bathochromic shifts in the absorption bands compared to unsubstituted analogs [34] [35]. These solvatochromic effects provide additional structural information and can be utilized for quantitative analysis purposes [37] [39].

Table 1: Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Nucleus/GroupChemical Shift Range (ppm)Multiplicity/CouplingExpected Integration
¹H Nuclear Magnetic Resonance (Aromatic)7.3-8.7Complex multiplets4H total
¹H Nuclear Magnetic Resonance (4-Chlorophenyl)7.3-7.5 (meta), 7.7-7.9 (ortho)d (J = 8.0 Hz)4H (AA'BB' system)
¹H Nuclear Magnetic Resonance (Pyridine-3)7.4-7.8 (H-5), 8.5-8.7 (H-2,6)dd, dt patterns3H
¹³C Nuclear Magnetic Resonance (C=N)150-170Quaternary carbon-
¹³C Nuclear Magnetic Resonance (Aromatic)120-150Aromatic carbons-
¹⁵N Nuclear Magnetic Resonance (Pyridine)245-330Broad singlet-
¹⁵N Nuclear Magnetic Resonance (Carboximidoyl)305-375Broad singlet-

Table 2: Infrared Vibrational Signature Profiling

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C=N stretch (carboximidoyl)1650-1690StrongCarboximidoyl C=N
C=N stretch (pyridine)1580-1600Medium-StrongPyridine ring vibration
C=C stretch (aromatic)1475-1600Medium-StrongAromatic C=C
C-H stretch (aromatic)3000-3100MediumAromatic C-H
C-Cl stretch600-800StrongC-Cl bond
C-N stretch1200-1350MediumAromatic C-N
Ring deformation1000-1200MediumRing breathing
Out-of-plane bending700-900StrongAromatic C-H bending

Table 3: Mass Spectrometric Fragmentation Patterns

Fragment Ion (m/z)Relative Intensity (%)Fragmentation ProcessStructural Assignment
251 [M]⁺15-25Molecular ionComplete molecule
253 [M+2]⁺5-8M+2 (³⁷Cl isotope)Chlorine isotope pattern
21645-65Loss of Cl (35)[M-Cl]⁺
18125-40Loss of C₄H₃NCl (70)Pyridine-3-carbonyl⁺
13960-80Loss of C₇H₄NCl (112)4-Chlorophenyl-NH⁺
111100 (base peak)4-Chloroaniline fragmentClC₆H₄NH₂⁺
7885-95Pyridine fragmentC₅H₄N⁺
5140-60C₄H₃⁺ fragmentPyridine ring fragment

Table 4: Ultraviolet-Visible Absorption Characteristics

Absorption BandWavelength (nm)Extinction Coefficient (ε)Transition TypeChromophore Assignment
Band I (n→π*)270-300Low (10²-10³)n→π* (N lone pair)Carboximidoyl group
Band II (π→π*)250-270Medium (10³-10⁴)π→π* (extended conjugation)Conjugated system
Band III (π→π*)200-230High (10⁴-10⁵)π→π* (aromatic)Pyridine ring
Band IV (π→π*)180-200Very High (>10⁵)π→π* (high energy)Chlorophenyl ring

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

250.0064537 g/mol

Monoisotopic Mass

250.0064537 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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